molecular formula C25H22Cl2N2 B10929546 1-(3,4-dichlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(3,4-dichlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10929546
M. Wt: 421.4 g/mol
InChI Key: OSXARJPMCGFHMN-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dichlorobenzyl and methylphenyl groups

Preparation Methods

The synthesis of 1-(3,4-dichlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3,4-dichlorobenzyl chloride and 4-methylphenyl hydrazine.

    Formation of Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving the condensation of 4-methylphenyl hydrazine with an appropriate diketone or aldehyde.

    Substitution Reactions: The final compound is obtained by introducing the 3,4-dichlorobenzyl group through a nucleophilic substitution reaction, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3,4-Dichlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.

    Pathways: It may influence signaling pathways involved in cell growth, apoptosis, or immune response, contributing to its observed biological effects.

Comparison with Similar Compounds

1-(3,4-Dichlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(3,4-Dichlorobenzyl)-4-methyl-3,5-diphenyl-1H-pyrazole: Similar structure but with different substituents on the phenyl rings, leading to variations in chemical reactivity and biological activity.

    1-(3,4-Dichlorobenzyl)-4-methyl-3,5-bis(4-chlorophenyl)-1H-pyrazole: The presence of additional chlorine atoms may enhance certain properties, such as antimicrobial activity.

    1-(3,4-Dichlorobenzyl)-4-methyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole: The methoxy groups can influence the compound’s solubility and interaction with biological targets.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.

Properties

Molecular Formula

C25H22Cl2N2

Molecular Weight

421.4 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4-methyl-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C25H22Cl2N2/c1-16-4-9-20(10-5-16)24-18(3)25(21-11-6-17(2)7-12-21)29(28-24)15-19-8-13-22(26)23(27)14-19/h4-14H,15H2,1-3H3

InChI Key

OSXARJPMCGFHMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C)C

Origin of Product

United States

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